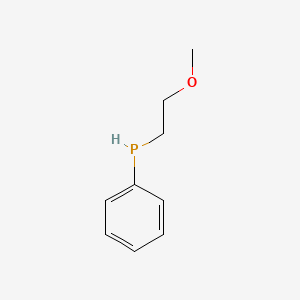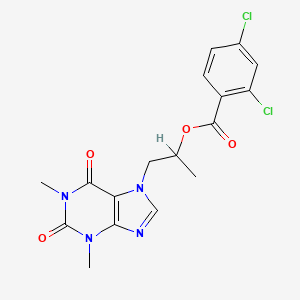
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine derivative linked to a dichlorobenzoate moiety, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate typically involves the following steps:
Formation of the Purine Derivative: The purine derivative, 1,3-dimethyl-2,6-dioxopurin-7-yl, is synthesized through a series of reactions starting from xanthine or its derivatives. Common reagents used in this process include methylating agents and oxidizing agents.
Esterification: The purine derivative is then esterified with 2,4-dichlorobenzoic acid. This step involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, resulting in reduced forms of the compound.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoates.
Applications De Recherche Scientifique
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share the purine core structure and exhibit similar biological activities.
2,4-Dichlorobenzoate derivatives: Compounds with the dichlorobenzoate moiety also show comparable chemical reactivity and applications.
Uniqueness
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate is unique due to its dual functionality, combining the properties of both the purine and dichlorobenzoate moieties. This dual functionality enhances its potential as a multifunctional therapeutic agent with both anti-inflammatory and analgesic effects .
Propriétés
| 119980-33-5 | |
Formule moléculaire |
C17H16Cl2N4O4 |
Poids moléculaire |
411.2 g/mol |
Nom IUPAC |
1-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H16Cl2N4O4/c1-9(27-16(25)11-5-4-10(18)6-12(11)19)7-23-8-20-14-13(23)15(24)22(3)17(26)21(14)2/h4-6,8-9H,7H2,1-3H3 |
Clé InChI |
SNBUIWNZAIBIPF-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
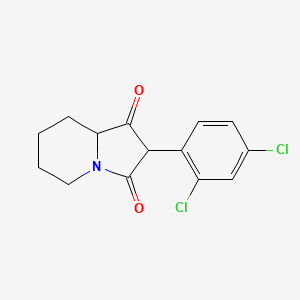
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/no-structure.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
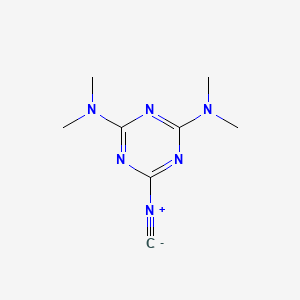
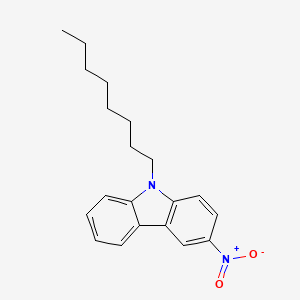
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
